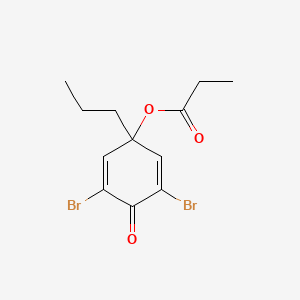
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate is a chemical compound with the molecular formula C12H14Br2O3. It is a derivative of cyclohexadienone, characterized by the presence of two bromine atoms, a propyl group, and a propanoate ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate typically involves the bromination of a suitable cyclohexadienone precursor. The reaction conditions often include the use of bromine or a bromine-containing reagent in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the carbonyl group.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or alkanes.
Substitution: Products may include derivatives with different functional groups replacing the bromine atoms.
Applications De Recherche Scientifique
3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate involves its interaction with specific molecular targets and pathways. The bromine atoms and the carbonyl group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl acetate
- 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propionate
Comparison
Compared to similar compounds, 3,5-Dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl propanoate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the propanoate group may enhance its solubility and stability, making it more suitable for certain applications in research and industry.
Propriétés
Numéro CAS |
61306-10-3 |
|---|---|
Formule moléculaire |
C12H14Br2O3 |
Poids moléculaire |
366.05 g/mol |
Nom IUPAC |
(3,5-dibromo-4-oxo-1-propylcyclohexa-2,5-dien-1-yl) propanoate |
InChI |
InChI=1S/C12H14Br2O3/c1-3-5-12(17-10(15)4-2)6-8(13)11(16)9(14)7-12/h6-7H,3-5H2,1-2H3 |
Clé InChI |
PYEYTIYTYJZSTK-UHFFFAOYSA-N |
SMILES canonique |
CCCC1(C=C(C(=O)C(=C1)Br)Br)OC(=O)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


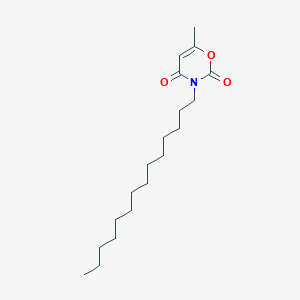

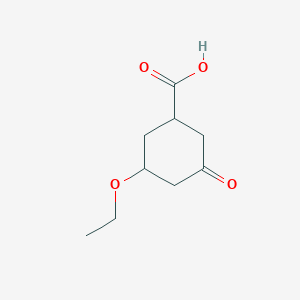
![Ethyl(dihexyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14590081.png)
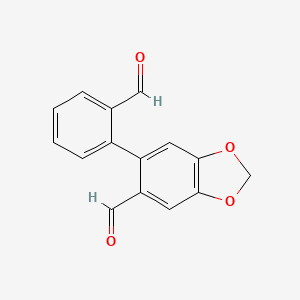
![2-Phenyl[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14590098.png)
![5-Chloro-N-decylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B14590113.png)
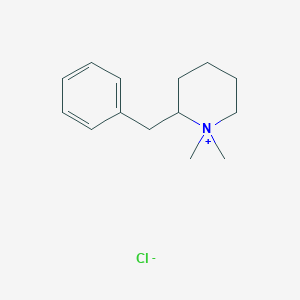
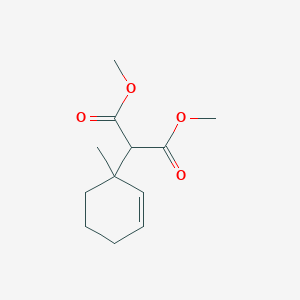



![2-Chloro-1-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14590136.png)
![1-[(3,4-Dichlorophenyl)methyl]-4,6,7-trimethylquinolin-2(1H)-one](/img/structure/B14590146.png)
